molecular formula C22H26N2O7S B2830652 [1-(3,4-Dimethoxyanilino)-1-oxopropan-2-yl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate CAS No. 1111458-36-6

[1-(3,4-Dimethoxyanilino)-1-oxopropan-2-yl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate

Cat. No.: B2830652
CAS No.: 1111458-36-6
M. Wt: 462.52
InChI Key: ULNSCVGAGVWBEX-UHFFFAOYSA-N
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Description

[1-(3,4-Dimethoxyanilino)-1-oxopropan-2-yl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is a useful research compound. Its molecular formula is C22H26N2O7S and its molecular weight is 462.52. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Cyclopropanation

The study by Midura and Mikołajczyk (2002) discusses the asymmetric cyclopropanation of chiral vinyl sulfoxides, leading to enantiomerically pure cyclopropane-phosphonic acids. These compounds, being constrained analogs of known pharmacological agents, could be structurally related to the compound and suggest applications in the synthesis of biologically active molecules with potential medicinal properties (Midura & Mikołajczyk, 2002).

Nucleophilic Substitutions Catalyzed by Palladium

The work by Stolle et al. (1992) on the palladium-catalyzed nucleophilic substitution of 1-alkenylcyclopropyl esters could offer insights into synthetic pathways involving complex esters and sulfonamides. This research highlights the synthetic utility of such reactions in creating compounds with high potential for further chemical modifications, which could be applicable to the synthesis and functionalization of the compound (Stolle et al., 1992).

Fluorescent Molecular Probes

Diwu et al. (1997) explored the synthesis and spectral properties of fluorescent dyes with solvatochromic characteristics. These dyes show strong solvent-dependent fluorescence, useful in developing sensitive molecular probes for biological studies. The structure of the compound , containing dimethoxyanilino and sulfonylamino groups, might share similar fluorescent properties, making it potentially useful in fluorescence-based assays and imaging (Diwu et al., 1997).

Photoelectric Conversion Properties

Wang et al. (2000) investigated the photoelectric conversion properties of TiO2 electrodes sensitized with hemicyanine derivatives, demonstrating the potential of such compounds in solar energy conversion and photovoltaic applications. The compound , with its complex structure, might exhibit interesting electronic and optical properties relevant to energy conversion and optoelectronic devices (Wang et al., 2000).

Properties

IUPAC Name

[1-(3,4-dimethoxyanilino)-1-oxopropan-2-yl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O7S/c1-15-5-7-17(8-6-15)11-12-32(27,28)23-14-21(25)31-16(2)22(26)24-18-9-10-19(29-3)20(13-18)30-4/h5-13,16,23H,14H2,1-4H3,(H,24,26)/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNSCVGAGVWBEX-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OC(C)C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OC(C)C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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